molecular formula C18H17N3O2 B14360674 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine CAS No. 93272-84-5

3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine

Katalognummer: B14360674
CAS-Nummer: 93272-84-5
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: JXFAUKGIXRZTOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine is a chemical compound with the molecular formula C₁₈H₁₇N₃O₂ and a molecular weight of 307.346 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound, and features a nitrophenyl group attached to an ethenyl chain

Vorbereitungsmethoden

The synthesis of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine typically involves the following steps:

Analyse Chemischer Reaktionen

3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine can be compared with other similar compounds, such as:

    3,3-Dimethyl-2-[2-(4-aminophenyl)ethenyl]-3H-indol-5-amine: This compound is a reduced form of the original compound, with an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.

    3,3-Dimethyl-2-[2-(4-methoxyphenyl)ethenyl]-3H-indol-5-amine: This compound has a methoxy group instead of a nitro group, leading to variations in its electronic properties and reactivity.

    3,3-Dimethyl-2-[2-(4-chlorophenyl)ethenyl]-3H-indol-5-amine:

Eigenschaften

93272-84-5

Molekularformel

C18H17N3O2

Molekulargewicht

307.3 g/mol

IUPAC-Name

3,3-dimethyl-2-[2-(4-nitrophenyl)ethenyl]indol-5-amine

InChI

InChI=1S/C18H17N3O2/c1-18(2)15-11-13(19)6-9-16(15)20-17(18)10-5-12-3-7-14(8-4-12)21(22)23/h3-11H,19H2,1-2H3

InChI-Schlüssel

JXFAUKGIXRZTOE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=CC(=C2)N)N=C1C=CC3=CC=C(C=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.